![molecular formula C12H15ClO2 B13323185 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one](/img/structure/B13323185.png)
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a derivative of acetophenone and features a chloro, hydroxy, and dimethyl substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or Bronsted acids like sulfuric acid (H2SO4).
Procedure: The aldehyde and ketone are mixed in a suitable solvent, such as ethanol or methanol, and the catalyst is added. The mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(3-chloro-6-oxo-2,4-dimethylphenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of 1-(3-substituted-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one.
Scientific Research Applications
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Chemical Reactions: The presence of reactive functional groups, such as the hydroxy and chloro groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the dimethyl and methylpropanone groups.
2-Acetyl-6-chlorophenol: Similar structure but lacks the dimethyl and methylpropanone groups.
3-Chloro-2-hydroxyacetophenone: Similar structure but lacks the dimethyl and methylpropanone groups.
Uniqueness
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the dimethyl and methylpropanone groups
Biological Activity
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one, also known by its CAS number 1249367-09-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17ClO2, with a molecular weight of approximately 240.72 g/mol. The compound features a chlorinated aromatic ring and a ketone functional group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇ClO₂ |
Molecular Weight | 240.72 g/mol |
CAS Number | 1249367-09-6 |
Hypolipidemic Effects
Research indicates that derivatives similar to this compound exhibit hypolipidemic properties, which are characterized by their ability to lower lipid levels in the blood. In particular, studies have shown that such compounds can lead to reductions in cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) concentrations in hypercholesterolemic models .
The biological activity of this compound may be attributed to its interaction with various metabolic pathways. Evidence suggests that metabolites or degradation products of the compound are responsible for observed changes in lipoprotein concentrations .
Case Studies
- Study on Lipid Modulation : A study conducted on hypercholesterolemic rats demonstrated that the administration of compounds with similar structures resulted in significant reductions in total cholesterol and triglycerides. The optimal activity was noted when specific substitutions were made on the aromatic ring .
- Toxicological Assessment : In assessing the safety profile of this compound, integrated approaches for testing and assessment (IATA) were utilized to evaluate chronic toxicity and carcinogenicity. These assessments indicated a need for careful monitoring due to potential adverse effects associated with long-term exposure .
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-6(2)12(15)10-8(4)11(13)7(3)5-9(10)14/h5-6,14H,1-4H3 |
InChI Key |
YDLBNSJFAMJMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(=O)C(C)C)O |
Origin of Product |
United States |
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